2-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}-N,N-diethylaniline
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Overview
Description
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-diethylaniline is a complex organic compound featuring a benzimidazole moiety linked to an aniline derivative through a thioether bridge. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-diethylaniline typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Thioether Formation: The benzimidazole derivative is then reacted with a suitable thiol, such as thiourea, in the presence of a base to form the thioether linkage.
Aniline Derivative Introduction: Finally, the N,N-diethylaniline moiety is introduced through a nucleophilic substitution reaction, often using a halogenated precursor and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Scientific Research Applications
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive benzimidazole core.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-diethylaniline involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole .
- 1,3-dihydro-2H-1,3-benzimidazole-2-thione .
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde .
Uniqueness
2-(((1H-benzo[d]imidazol-2-yl)thio)methyl)-N,N-diethylaniline is unique due to its specific combination of a benzimidazole core with a thioether linkage and an N,N-diethylaniline moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
104340-42-3 |
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Molecular Formula |
C18H21N3S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanylmethyl)-N,N-diethylaniline |
InChI |
InChI=1S/C18H21N3S/c1-3-21(4-2)17-12-8-5-9-14(17)13-22-18-19-15-10-6-7-11-16(15)20-18/h5-12H,3-4,13H2,1-2H3,(H,19,20) |
InChI Key |
MCVNBNZGDZWNML-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=CC=C1CSC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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